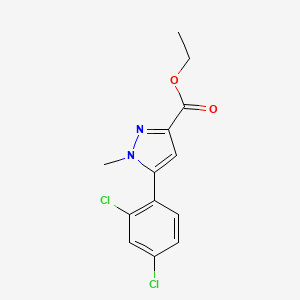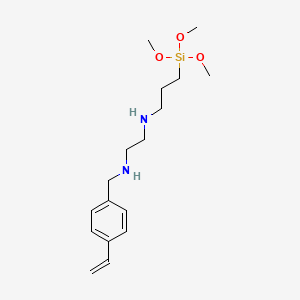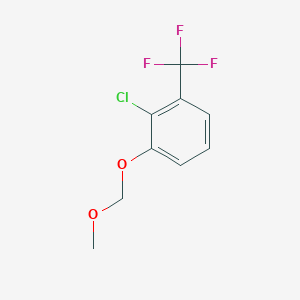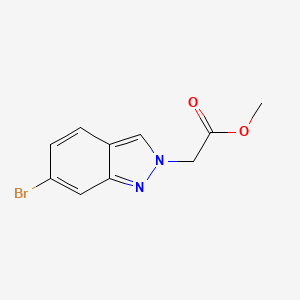
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of the parent acid, with esters, acids, and several salts, which vary in their chemical properties, environmental behavior, and to a lesser extent, toxicity . The salt and ester forms are derivatives of the parent acid .
Synthesis Analysis
The synthesis of this compound involves a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .Molecular Structure Analysis
The molecular structure of this compound includes a 2,4-dichlorophenyl group, a methyl group, and a pyrazole ring attached to a carboxylic acid ethyl ester .Chemical Reactions Analysis
The chemical reactions involving this compound are typically free radical reactions. For instance, N-bromosuccinimide (NBS) can be used to initiate a free radical reaction, where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .科学研究应用
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic reactions, such as the synthesis of other compounds, and as a potential therapeutic agent in the treatment of various diseases. Additionally, this compound has been studied for its antioxidant, anti-inflammatory, and antifungal properties, which may make it useful in the treatment of certain conditions.
作用机制
The mechanism of action of 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is not yet fully understood. However, studies have suggested that it may act as an antioxidant by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, this compound may act as an antifungal by inhibiting the growth of certain fungi.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that it may act as an antioxidant by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, this compound may act as an antifungal by inhibiting the growth of certain fungi. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, as well as to improve the symptoms of certain conditions.
实验室实验的优点和局限性
The advantages of using 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, this compound is a relatively stable compound, which makes it suitable for a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not yet known how this compound is metabolized by the body, so its use in clinical trials is not yet possible. Additionally, the long-term effects of this compound are not yet known, so its use in long-term studies is not recommended.
未来方向
There are numerous potential future directions for research on 5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Further studies are needed to determine its mechanism of action, its biochemical and physiological effects, and its long-term safety. Additionally, studies are needed to explore the potential therapeutic applications of this compound, such as its use in the treatment of various diseases. Additionally, further studies are needed to explore the potential uses of this compound in other scientific fields, such as organic synthesis and drug discovery.
合成方法
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester can be synthesized using a variety of methods, including the condensation reaction of 2,4-dichlorophenol and 1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and is usually conducted at a temperature of around 150°C. The reaction yields a white crystalline solid, which is then purified and characterized using a variety of analytical techniques.
属性
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)9-5-4-8(14)6-10(9)15/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRFVESCYIOQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)




![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)


![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)

